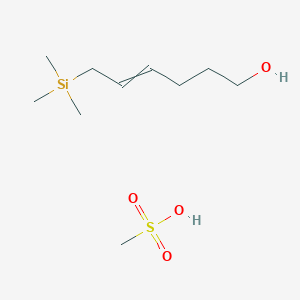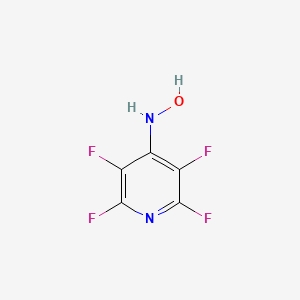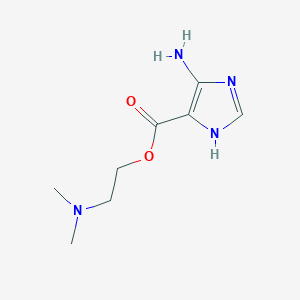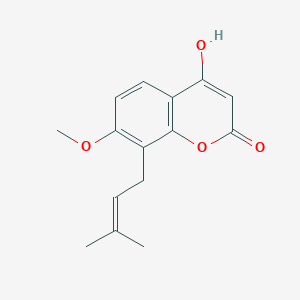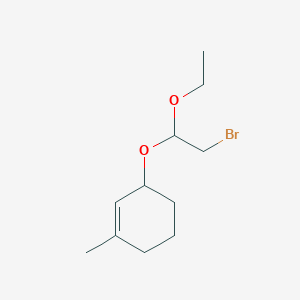
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromoethoxyethoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohex-1-ene with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-1-ethoxyethoxy)-1-propene
- 1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific applications where the cyclohexene ring’s conformational flexibility and reactivity are advantageous .
Propiedades
Número CAS |
106491-40-1 |
|---|---|
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
3-(2-bromo-1-ethoxyethoxy)-1-methylcyclohexene |
InChI |
InChI=1S/C11H19BrO2/c1-3-13-11(8-12)14-10-6-4-5-9(2)7-10/h7,10-11H,3-6,8H2,1-2H3 |
Clave InChI |
CSXLTZNJTCXZEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CBr)OC1CCCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


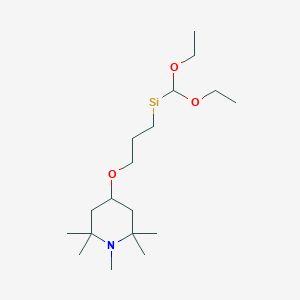
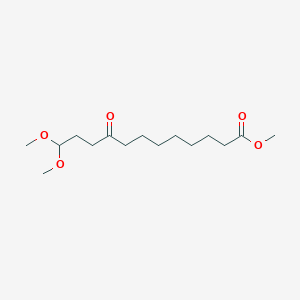
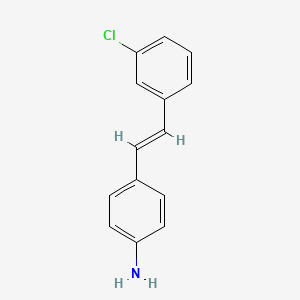
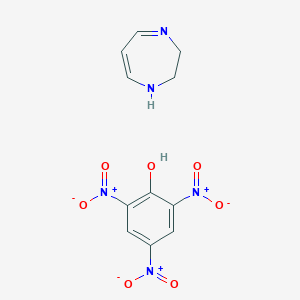

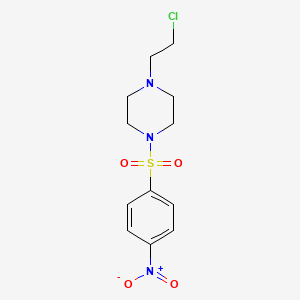
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
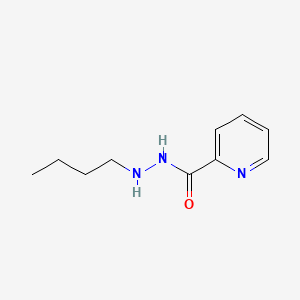
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)

